Differential Pharmacokinetics: Ent-Nateglinide Exhibits Higher Clearance and Volume of Distribution in a Diabetic Rat Model
In a direct head-to-head comparison, ent-Nateglinide (the L-enantiomer) demonstrated higher total clearance (CLtot) and volume of distribution (Vd) compared to Nateglinide in a diabetic rat model (Goto-Kakizaki rats). This stereoselective pharmacokinetic behavior indicates that the two enantiomers are not handled identically by the body, especially in the disease state relevant to the drug's intended use [1].
| Evidence Dimension | In Vivo Pharmacokinetics: Total Clearance (CLtot) and Volume of Distribution (Vd) |
|---|---|
| Target Compound Data | Higher CLtot and Vd |
| Comparator Or Baseline | Nateglinide (D-enantiomer) at a dose of 40 μmol/kg |
| Quantified Difference | Qualitative difference noted as 'higher' for the L-enantiomer, with the effect being more pronounced in the diabetic state |
| Conditions | Intravenous administration in Goto-Kakizaki (GK) rats, a model of type 2 diabetes mellitus |
Why This Matters
This quantifies a stereoselective difference in drug disposition, making ent-Nateglinide a valuable tool for studying the impact of chirality on pharmacokinetics in metabolic disease models.
- [1] Tamura, M., Shiba, S., Kudo, N., & Kawashima, Y. (2010). Pharmacokinetics of nateglinide enantiomers and their metabolites in Goto-Kakizaki rats, a model for type 2 diabetes mellitus. *Chirality*, 22(1), 92–98. View Source
